molecular formula C11H7ClFNO2 B5873951 N-(4-chloro-2-fluorophenyl)-2-furamide

N-(4-chloro-2-fluorophenyl)-2-furamide

Numéro de catalogue: B5873951
Poids moléculaire: 239.63 g/mol
Clé InChI: ISJMYAJEXUVRCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-fluorophenyl)-2-furamide, also known as TAK-915, is a novel and selective small molecule inhibitor of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is primarily expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. TAK-915 has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, making it a promising drug candidate for the treatment of type 2 diabetes.

Mécanisme D'action

N-(4-chloro-2-fluorophenyl)-2-furamide is a selective inhibitor of GPR40, a receptor that is primarily expressed in pancreatic beta cells. GPR40 plays a crucial role in glucose-stimulated insulin secretion by sensing the presence of free fatty acids in the blood. This compound binds to GPR40 and inhibits its activity, leading to an increase in insulin secretion in response to glucose.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, this compound has been shown to have a low potential for off-target effects, making it a promising drug candidate for the treatment of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-chloro-2-fluorophenyl)-2-furamide is its selectivity for GPR40, which makes it a useful tool for studying the role of this receptor in glucose-stimulated insulin secretion. However, one limitation of this compound is its relatively low potency, which may require the use of high concentrations in some experiments.

Orientations Futures

There are several potential future directions for the study of N-(4-chloro-2-fluorophenyl)-2-furamide and GPR40. One area of interest is the development of more potent inhibitors of GPR40 that could be used in the treatment of type 2 diabetes. Another area of interest is the investigation of the role of GPR40 in other physiological processes, such as appetite regulation and lipid metabolism. Finally, the use of this compound in combination with other drugs for the treatment of type 2 diabetes is also an area of potential future research.

Méthodes De Synthèse

The synthesis of N-(4-chloro-2-fluorophenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with 2-furoic acid to form an amide intermediate. This intermediate is then subjected to a series of reactions, including a reduction step and a coupling step, to produce the final product. The synthesis of this compound has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

N-(4-chloro-2-fluorophenyl)-2-furamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in improving glucose tolerance and increasing insulin secretion. In a study published in the Journal of Medicinal Chemistry, this compound was shown to significantly improve glucose tolerance in a mouse model of type 2 diabetes. Another study published in the same journal demonstrated that this compound increased insulin secretion in isolated pancreatic islets from rats.

Propriétés

IUPAC Name

N-(4-chloro-2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJMYAJEXUVRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.